7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. The structural uniqueness of this molecule arises from three key substituents:
- 7-Methyl group: Enhances lipophilicity and metabolic stability.
- 3-(2-Methylpiperidine-1-carbonyl): A piperidine-derived carboxamide that may influence binding affinity to biological targets (e.g., kinases or GPCRs) .
- N-[4-(Propan-2-yl)Phenyl]amine: A bulky aromatic substituent at position 4, contributing to steric effects and π-π interactions .
Synthetic routes for similar 1,8-naphthyridines often involve condensation reactions with substituted anilines or microwave-assisted cyclization .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-16(2)19-9-11-20(12-10-19)28-23-21-13-8-17(3)27-24(21)26-15-22(23)25(30)29-14-6-5-7-18(29)4/h8-13,15-16,18H,5-7,14H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPEWSXXGXQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(C)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Isopropylphenyl Group: This step involves the coupling of the naphthyridine core with an isopropylphenylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Attachment of the Methylpiperidinyl Group: The final step involves the reaction of the intermediate product with 2-methylpiperidine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
2.1. Oxidation Reactions
Oxidation reactions are common for naphthyridine derivatives. These reactions typically involve the addition of oxygen or removal of hydrogen from the compound. For 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine , potential oxidation products could include ketones or carboxylic acids, depending on the specific conditions employed.
2.3. Rearrangement Reactions
Rearrangement reactions, similar to those observed in other naphthyridine derivatives, could occur under specific conditions. For instance, the presence of a cyclic amine at the 1st position of a related naphthyridine can trigger rearrangements, as seen in the synthesis of 1,3-diamino-2,7-naphthyridines .
Reaction Conditions and Reagents
The chemical reactivity of This compound can be influenced by various factors:
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Temperature : Elevated temperatures can facilitate reactions such as oxidation or rearrangement.
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Solvent Choice : Polar solvents like ethanol or methanol are commonly used for reactions involving naphthyridine derivatives.
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Reaction Time : Longer reaction times may increase yields but also risk forming by-products.
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Oxidation | High temperature, oxidizing agents (e.g., KMnO4) | Ketones, carboxylic acids |
| Nucleophilic Substitution | Presence of nucleophiles (e.g., amines), suitable solvents | Substituted amines |
| Rearrangement | Specific conditions (e.g., cyclic amine presence) | Rearranged naphthyridines |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with sodium borohydride.
- Substitution Reactions : It can engage in nucleophilic or electrophilic substitutions depending on the functional groups present.
Biology
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cells suggest potential therapeutic benefits.
Medicine
In medicinal chemistry, this compound is being explored for:
- Therapeutic Applications : It is evaluated as a lead compound in drug discovery programs targeting diseases such as cancer and infectious diseases.
- Mechanism of Action : The interaction with specific molecular targets like enzymes or receptors may alter their activity, leading to significant biological effects.
Industry
The compound is utilized in industrial applications for:
- Material Development : It contributes to the creation of new materials with desirable properties.
- Catalysis : Serves as a catalyst in various chemical processes.
Case Studies and Research Findings
Several studies have documented the applications and effects of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine:
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Anticancer Research :
- A study demonstrated that derivatives of naphthyridine compounds exhibit selective cytotoxicity against cancer cell lines, suggesting that modifications to the naphthyridine core could enhance therapeutic efficacy.
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Antimicrobial Activity :
- Research indicated that certain naphthyridine derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics.
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Pharmacological Studies :
- Investigations into the pharmacokinetics and pharmacodynamics of this compound revealed promising results regarding its absorption and distribution within biological systems, making it a candidate for further drug development.
Mechanism of Action
The mechanism of action of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the 1,8-Naphthyridine Core
The following table compares the target compound with analogous derivatives:
Key Observations :
- Position 3 Modifications: The 2-methylpiperidine carbonyl group in the target compound may offer better conformational rigidity compared to morpholinomethyl (2c) or diethylaminomethyl groups (2d) .
- Synthetic Yields : Microwave-assisted methods (e.g., for 4a) achieve higher yields (85%) compared to traditional thermal methods (e.g., 12% for 3i in ), suggesting efficiency advantages for specific substituents .
Piperidine-Based Analogues
For example:
- N-(2,4-Difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine (): Replacing 2-methylpiperidine with 4-methylpiperidine and the aryl group with difluorophenyl may reduce metabolic oxidation but increase fluorophilic interactions .
Biological Activity
7-Methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine family. Its unique structural features contribute to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 402.5 g/mol. The structure includes:
- A naphthyridine core , which is known for its diverse biological activities.
- A methylpiperidine moiety that may enhance binding to biological targets.
- An isopropylphenyl group that contributes to its lipophilicity and potential interactions with cellular membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, including members of the Janus kinase (JAK) family, which play crucial roles in cell signaling and immune responses. For instance, compounds structurally related to this naphthyridine derivative have demonstrated low nanomolar potency against JAK kinases, indicating a strong potential for anti-inflammatory and anticancer applications .
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways. Its structural analogs have been studied for their binding affinities to serotonin receptors, suggesting potential applications in treating mood disorders .
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction through modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: JAK Inhibition
A study exploring the structure-activity relationship (SAR) of naphthyridine derivatives found that modifications in the side chains significantly impacted their potency against JAK kinases. One derivative demonstrated an IC50 value of 3.4 nM against JAK1, showcasing the potential for developing selective inhibitors for therapeutic use in autoimmune diseases .
Case Study: Cytotoxic Effects
In vitro assays revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity.
Q & A
Q. What are the common synthetic routes for preparing 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions. For the core 1,8-naphthyridine structure, a base-catalyzed cyclization of enaminonitriles or condensation of aminopyridines with carbonyl compounds is employed. In the case of functionalization at the 3-position, acylation with 2-methylpiperidine-1-carbonyl chloride under anhydrous conditions (e.g., DMF as solvent, 80–100°C) is recommended . The N-aryl substitution at the 4-position can be achieved via Buchwald–Hartwig coupling or catalytic hydrogenation (e.g., Pd/C, H₂ in methanol) for nitro-to-amine reduction, as demonstrated in analogous naphthyridine systems . Optimization includes:
- Temperature control : Higher yields (>75%) are observed at 80–100°C for acylation steps.
- Catalyst selection : Palladium-based catalysts for coupling reactions improve regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures purity ≥95% .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals for the 1,8-naphthyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm), the 2-methylpiperidine moiety (δ 1.2–2.8 ppm for methyl groups), and the isopropylphenyl substituent (δ 1.3 ppm for CH(CH₃)₂) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₃₁N₅O: 454.2554; observed: 454.2558) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT and NCI analysis be applied to study the electronic structure and noncovalent interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the B3LYP/6-31G(d) functional to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thermochemical accuracy, include exact exchange corrections as in Becke’s 1993 protocol .
- Noncovalent Interaction (NCI) Analysis : Employ Multiwfn software to visualize weak interactions (e.g., van der Waals forces between the isopropylphenyl group and solvent molecules) via reduced density gradient (RDG) isosurfaces .
- Solvent Effects : Perform implicit solvent modeling (e.g., PCM for methanol) to assess solvation energy and dipole moments .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s stability or reactivity?
- Methodological Answer :
- Benchmarking Functionals : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify discrepancies in activation energy barriers for hydrolysis or oxidation pathways .
- Kinetic Studies : Conduct Arrhenius experiments (e.g., variable-temperature NMR) to validate computed activation parameters.
- Crystallography : Resolve crystal structures (if feasible) to compare DFT-optimized geometries with experimental bond lengths/angles .
Q. How can the selectivity of this compound for biological targets (e.g., enzymes or receptors) be rationalized using molecular docking and dynamics simulations?
- Methodological Answer :
- Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinase targets). Prioritize binding poses with low RMSD (<2.0 Å) and favorable ΔG values.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the naphthyridine N and catalytic lysine residues) and hydrophobic contacts (e.g., isopropylphenyl with receptor pockets) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs to guide SAR studies .
Q. What experimental and computational approaches are recommended to analyze potential tautomeric or conformational isomers in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect tautomerism between 1,8-naphthyridine and alternative ring forms .
- DFT-Based Conformational Sampling : Use CREST (Conformer-Rotamer Ensemble Sampling Tool) to generate low-energy conformers and compare Boltzmann populations with NMR-derived populations .
- Dynamic HPLC : Employ chiral stationary phases to separate enantiomers (if applicable) and quantify isomer ratios .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture or oxygen sensitivity .
- Cross-Validation : Compare NMR data with literature values for analogous compounds (e.g., 7-methyl-1,8-naphthyridine derivatives) to identify systematic errors in peak assignments .
- Sensitivity Analysis : Use Design of Experiments (DoE) to quantify the impact of reaction parameters (e.g., temperature, catalyst loading) on yield variability .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
